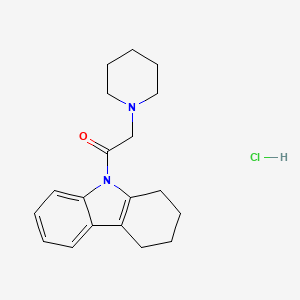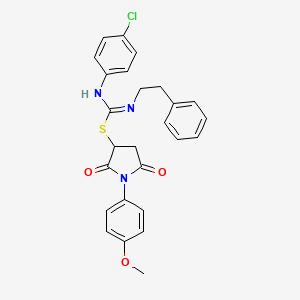
3-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, also known as E-4031, is a chemical compound that is widely used in scientific research. It belongs to the class of potassium channel blockers and is primarily used to study the mechanisms of action of ion channels in the heart and other tissues.
作用机制
3-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate blocks potassium channels by binding to a specific site on the channel protein, thereby preventing the flow of potassium ions through the channel. This results in a prolongation of the action potential and an increase in the refractory period of the cardiac myocyte. The mechanism of action of this compound has been extensively studied and is well understood, making it a valuable tool for studying the role of potassium channels in various tissues.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of this compound is the blockage of potassium channels, which results in a prolongation of the action potential and an increase in the refractory period of the cardiac myocyte. This can lead to changes in the heart rate and rhythm, as well as changes in blood pressure and other physiological parameters. In addition, this compound has been shown to have antiarrhythmic effects in animal models of cardiac arrhythmias, making it a potential therapeutic agent for the treatment of arrhythmias.
实验室实验的优点和局限性
The main advantage of using 3-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity for potassium channels, which allows for the selective study of these channels in various tissues. In addition, this compound has a well-understood mechanism of action, making it a valuable tool for studying the role of potassium channels in various physiological processes. However, there are also limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which may limit its usefulness in long-term experiments. In addition, this compound has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on 3-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate and potassium channels. One area of interest is the role of potassium channels in the pathophysiology of various diseases, including cardiac arrhythmias, epilepsy, and cancer. Another area of interest is the development of new drugs that target potassium channels, either as therapeutic agents or as research tools. Finally, there is a need for further research on the mechanisms of action of potassium channels and their regulation in various tissues, which may lead to new insights into the physiology and pathophysiology of these channels.
合成方法
The synthesis of 3-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminophenyl isothiocyanate to form 3-(4-chlorobenzenesulfonyl)phenyl isothiocyanate. The resulting product is then reacted with morpholine to produce this compound. The final product is purified using column chromatography and recrystallization.
科学研究应用
3-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate is primarily used in scientific research to study the mechanisms of action of ion channels in the heart and other tissues. It is a potent blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes, which is responsible for the repolarization of the cardiac action potential. This makes this compound a valuable tool for studying the role of Ikr in cardiac physiology and pathophysiology. In addition, this compound has also been shown to block other types of potassium channels, including the slow component of the delayed rectifier potassium current (Iks) and the inward rectifier potassium current (Ik1), making it a useful tool for studying the role of these channels in various tissues.
属性
IUPAC Name |
[3-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-14-4-6-16(7-5-14)25(20,21)23-15-3-1-2-13(12-15)17(24)19-8-10-22-11-9-19/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZBOMMQERHRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3R*)-1'-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5006222.png)
![N-{2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5006227.png)
![5-(5-bromo-2-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5006236.png)


![2-{2-[4-(2-thienylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5006257.png)
![3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5006260.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5006269.png)
![N-{2-[4-(4-bromophenyl)-1-piperazinyl]ethyl}-N'-(3-chlorophenyl)urea](/img/structure/B5006273.png)

![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5006285.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5006290.png)
![1-(ethylsulfonyl)-4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]piperidine](/img/structure/B5006294.png)
![sodium 4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonate](/img/structure/B5006320.png)